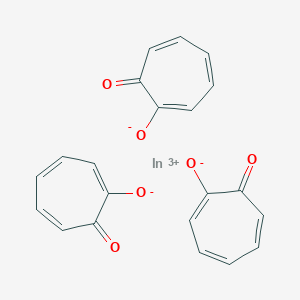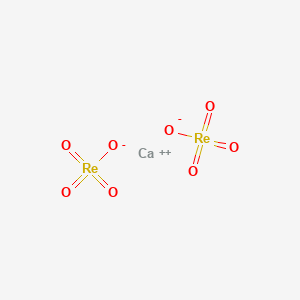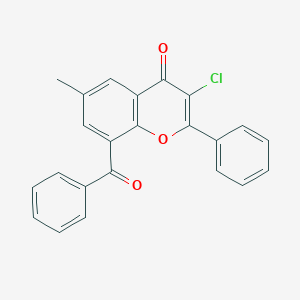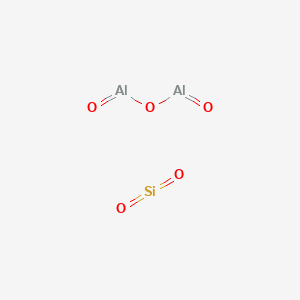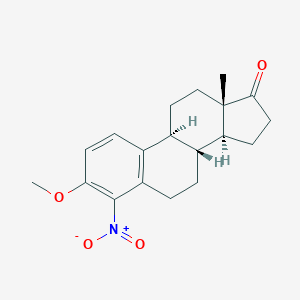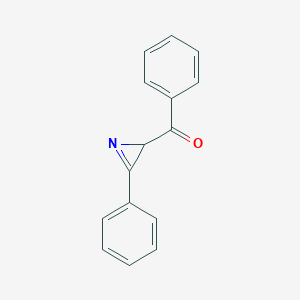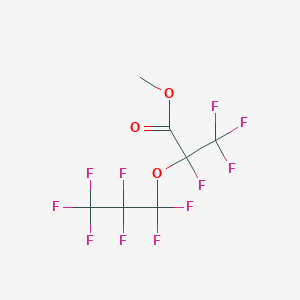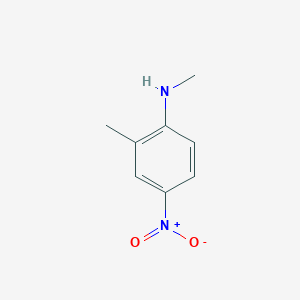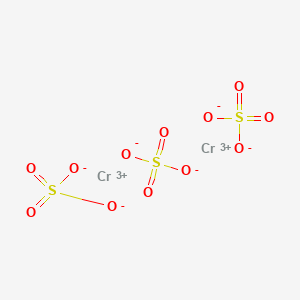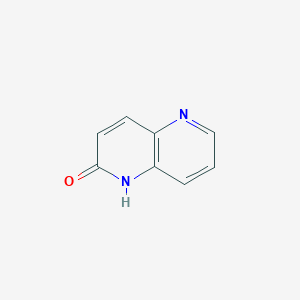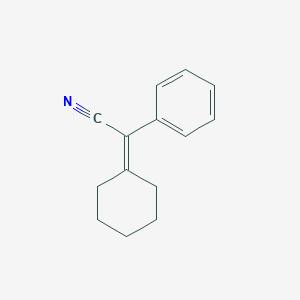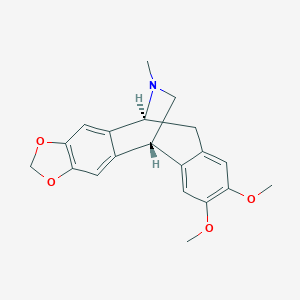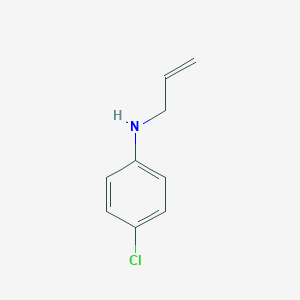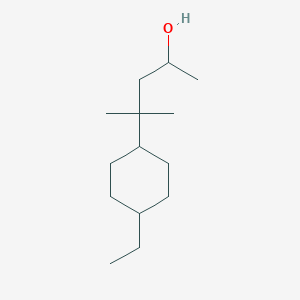
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, also known as ETCHP, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a chiral compound, which means that it has two enantiomers that have different biological effects. ETCHP has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.
Mechanism Of Action
The exact mechanism of action of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical And Physiological Effects
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the inflammatory response. It has also been shown to reduce the production of prostaglandins, which are lipid molecules that play a key role in the inflammatory response. Additionally, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to reduce oxidative stress and increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its high purity and stability. 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is a relatively stable compound that can be easily synthesized and purified, making it a useful tool for studying its biological effects. Additionally, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has a low toxicity profile and is non-carcinogenic, making it safe for use in lab experiments. One of the limitations of using 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its high cost, as it is a relatively expensive compound to synthesize.
Future Directions
There are several future directions for research on 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol. One area of research is the development of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol-based drugs for the treatment of inflammatory diseases and chronic pain. Another area of research is the use of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol as a plant growth regulator to increase crop yields and improve agricultural sustainability. Additionally, there is potential for 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol to be used as a biodegradable solvent in industrial applications, reducing the environmental impact of traditional solvents. Further research is needed to fully understand the biological effects of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol and its potential applications in various fields of science.
Synthesis Methods
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be synthesized using several methods, including the reduction of 4-ethylcyclohexanone using sodium borohydride and the reduction of 4-ethylcyclohexene using lithium aluminum hydride. The latter method is more efficient and yields a higher purity product.
Scientific Research Applications
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use in various fields of scientific research. In medicine, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. In agriculture, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use as a plant growth regulator, as it has been shown to promote plant growth and increase crop yields. In environmental science, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use as a biodegradable solvent, as it is non-toxic and has a low environmental impact.
properties
CAS RN |
10534-30-2 |
|---|---|
Product Name |
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol |
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
4-(4-ethylcyclohexyl)-4-methylpentan-2-ol |
InChI |
InChI=1S/C14H28O/c1-5-12-6-8-13(9-7-12)14(3,4)10-11(2)15/h11-13,15H,5-10H2,1-4H3 |
InChI Key |
ZFKUKDNUHCDBFK-UHFFFAOYSA-N |
SMILES |
CCC1CCC(CC1)C(C)(C)CC(C)O |
Canonical SMILES |
CCC1CCC(CC1)C(C)(C)CC(C)O |
Other CAS RN |
10534-30-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



